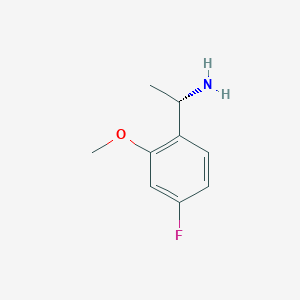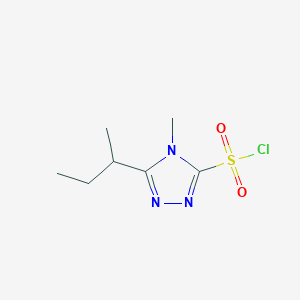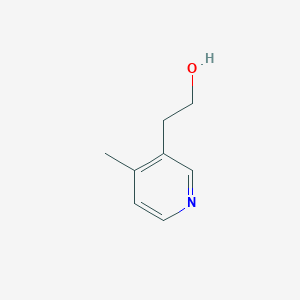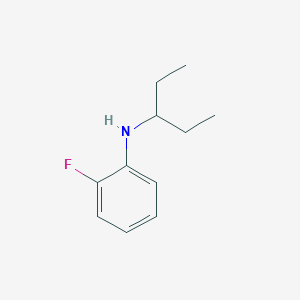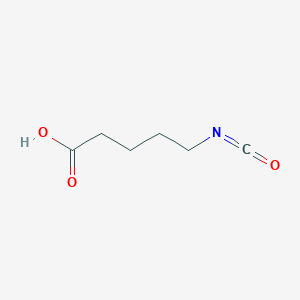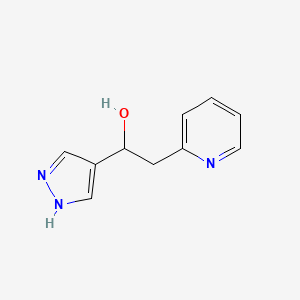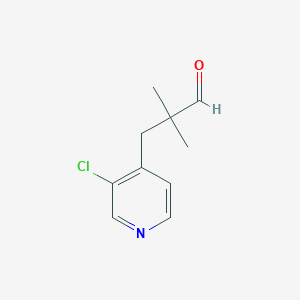![molecular formula C10H9FN2O2 B15272541 3-Fluoro-2-[methyl(prop-2-yn-1-yl)amino]pyridine-4-carboxylic acid](/img/structure/B15272541.png)
3-Fluoro-2-[methyl(prop-2-yn-1-yl)amino]pyridine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-2-[methyl(prop-2-yn-1-yl)amino]pyridine-4-carboxylic acid is a fluorinated pyridine derivative. This compound is of interest due to its unique structural features, which include a fluorine atom, a prop-2-yn-1-yl group, and a carboxylic acid functional group. These features make it a valuable compound in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-2-[methyl(prop-2-yn-1-yl)amino]pyridine-4-carboxylic acid typically involves multiple steps. One common method starts with the preparation of 2-amino-3-hydroxypyridine, which is then fluorinated using diazotization with sodium nitrite in hydrofluoric acid solution . The resulting fluorinated intermediate is then subjected to further reactions to introduce the methyl(prop-2-yn-1-yl)amino group and the carboxylic acid functional group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the use of high-purity reagents and optimized reaction conditions can ensure the production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-2-[methyl(prop-2-yn-1-yl)amino]pyridine-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
3-Fluoro-2-[methyl(prop-2-yn-1-yl)amino]pyridine-4-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Fluoro-2-[methyl(prop-2-yn-1-yl)amino]pyridine-4-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom and the prop-2-yn-1-yl group play crucial roles in its binding affinity and specificity. The compound can inhibit certain enzymes or modulate signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Fluoropyridine-4-carboxylic acid: Similar structure but lacks the methyl(prop-2-yn-1-yl)amino group.
3-Methyl-2-[methyl(prop-2-yn-1-yl)amino]pyridine-4-carboxylic acid: Similar structure but lacks the fluorine atom.
Uniqueness
3-Fluoro-2-[methyl(prop-2-yn-1-yl)amino]pyridine-4-carboxylic acid is unique due to the presence of both the fluorine atom and the prop-2-yn-1-yl group. These features contribute to its distinct chemical properties and biological activities, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H9FN2O2 |
|---|---|
Molecular Weight |
208.19 g/mol |
IUPAC Name |
3-fluoro-2-[methyl(prop-2-ynyl)amino]pyridine-4-carboxylic acid |
InChI |
InChI=1S/C10H9FN2O2/c1-3-6-13(2)9-8(11)7(10(14)15)4-5-12-9/h1,4-5H,6H2,2H3,(H,14,15) |
InChI Key |
GRXXBXCPNZMDKM-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC#C)C1=NC=CC(=C1F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




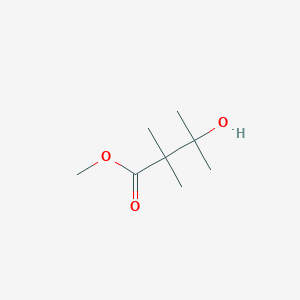

![(2-Methoxyethyl)[(2,4,6-trimethylphenyl)methyl]amine](/img/structure/B15272495.png)

